molecular formula C18H27N3O2S B5663585 1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide

Cat. No. B5663585
M. Wt: 349.5 g/mol
InChI Key: ITAHWHCWPFUYNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide involves multi-step chemical reactions. A key step includes the cyclization of N-protected precursors, demonstrating the compound's complex synthetic pathway and highlighting its structural uniqueness (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction studies, revealing their conformational flexibility compared to parent heterocycles. This analysis confirms the potential utility of such compounds as building blocks in drug discovery, offering insights into the molecular framework of 1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide (Feskov et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of structurally similar compounds have been studied, revealing how specific substitutions and structural modifications can influence their biological activity and interaction with biological targets. These insights can guide the design of new compounds with optimized properties (Shim et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. While specific data on 1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide may not be available, related studies provide a foundation for predicting its physical characteristics and potential applications (Demir et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for understanding the compound's potential use in various applications. Investigations into related compounds can shed light on these aspects, contributing to a comprehensive understanding of 1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide's chemical behavior (Singh et al., 2017).

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-13-12-24-16(20-13)6-3-9-19-17(22)14-7-10-21(11-8-14)18(23)15-4-2-5-15/h12,14-15H,2-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAHWHCWPFUYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCNC(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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